Tropine picrate

説明

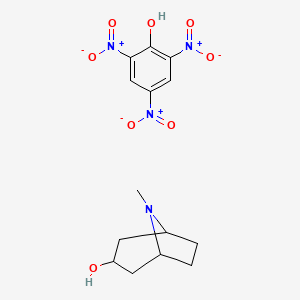

Tropine picrate is a crystalline ionic compound formed by the reaction of tropine (a bicyclic amino alcohol derived from tropane alkaloids) with picric acid (2,4,6-trinitrophenol). Tropine itself is a hydrolysis product of hyoscyamine and scopolamine, which are pharmacologically significant alkaloids found in plants of the Solanaceae family . The picrate anion (C₆H₂N₃O₇⁻) contributes strong acidic and nitroaromatic properties, enabling stable salt formation with organic bases. This compound’s structure is stabilized by hydrogen bonding and π-π interactions, as observed in similar picrate salts .

特性

CAS番号 |

6533-75-1 |

|---|---|

分子式 |

C14H18N4O8 |

分子量 |

370.31 g/mol |

IUPAC名 |

8-methyl-8-azabicyclo[3.2.1]octan-3-ol;2,4,6-trinitrophenol |

InChI |

InChI=1S/C8H15NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-8,10H,2-5H2,1H3;1-2,10H |

InChIキー |

HFBUEWDSKZLEFF-UHFFFAOYSA-N |

正規SMILES |

CN1C2CCC1CC(C2)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthesis of Tropine: Precursor to Tropine Picrate

Catalytic Hydrogenation of Tropinone

The most industrially viable method for tropine synthesis involves the catalytic hydrogenation of tropinone, a ketonic precursor. As detailed in US2366760A , tropinone dissolved in absolute ethanol undergoes hydrogenation using Raney nickel as the catalyst under ambient temperature and low hydrogen pressure (a few inches of water). This process achieves near-quantitative yields (98–99%) of tropine with negligible pseudotropine contamination (<1%). The reaction mechanism proceeds via selective reduction of the ketone group to a secondary alcohol, preserving the tropane ring structure.

Key conditions:

- Solvent : Absolute ethanol (ensures solubility and inertness)

- Catalyst : Raney nickel (5% w/w relative to tropinone)

- Temperature : 20–25°C (room temperature)

- Pressure : Near-atmospheric hydrogen pressure

The product is isolated by vacuum evaporation, yielding white crystalline tropine (m.p. 62–64°C). Purity is confirmed via derivative formation, such as this compound, which exhibits a distinct melting point of 185–187°C.

Total Synthesis of Tropine

Alternative routes for tropine synthesis, though less efficient, provide academic insights into its stereochemistry:

Willstätter’s Classical Synthesis

Willstätter’s method starts with suberone (cycloheptanone), which is reduced to suberol, then converted to 1,2-dibromocycloheptane via hydroiodic acid treatment. Reaction with dimethylamine yields dimethylaminocyclohept-2-ene, which is condensed with calcium acetonedicarboxylate to form tropinone. Subsequent reduction using zinc and hydriodic acid produces tropine (overall yield: ~15%).

McKenzie and Wood’s Modification

This approach condenses methylamine with succinyldiacetic ester, followed by hydrogenation (H₂/Pt) to form pyrrolidine intermediates. Cyclization with sodium in p-cymene generates ethyltropinone-2-carboxylate, which is hydrolyzed to tropinone and reduced to tropine (yield: ~20%).

Formation of this compound

Reaction of Tropine with Picric Acid

This compound is synthesized via acid-base reaction between tropine and picric acid (2,4,6-trinitrophenol). US2893996A describes a general protocol:

- Equimolar Reaction : Tropine (1 eq) is dissolved in anhydrous ethanol and mixed with a saturated aqueous solution of picric acid (1 eq).

- Crystallization : The mixture is refluxed for 30 minutes, cooled to 4°C, and filtered to isolate yellow crystals.

- Purification : Recrystallization from ethanol/water (1:1 v/v) yields pure this compound (m.p. 185–187°C).

Critical Parameters :

- Solvent System : Ethanol-water ensures solubility of both reactants and gradual crystallization.

- Stoichiometry : Excess picric acid leads to diastereomeric impurities.

- Temperature Control : Rapid cooling minimizes co-precipitation of byproducts.

Comparative Data on Synthesis Methods

Mechanistic Insights and Byproduct Analysis

Industrial and Pharmacological Relevance

This compound’s stability and crystalline nature make it a preferred derivative for quantifying tropine in belladonna extracts. Recent advancements in catalytic hydrogenation have enabled kilogram-scale tropine production, indirectly supporting picrate synthesis for regulatory assays.

化学反応の分析

Types of Reactions

Tropine picrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tropinone picrate.

Reduction: Reduction of this compound can yield tropine and picric acid.

Substitution: this compound can undergo substitution reactions where the picrate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Tropinone picrate.

Reduction: Tropine and picric acid.

Substitution: Products vary based on the nucleophile used.

科学的研究の応用

Tropine picrate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studied for its interactions with biological molecules and potential pharmacological effects.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the nervous system.

Industry: Used in the production of other tropane alkaloids and as a precursor for various chemical compounds.

作用機序

The mechanism of action of tropine picrate involves its interaction with biological molecules, particularly enzymes and receptors in the nervous system. Tropine, the active component, acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to various physiological effects, including the relaxation of smooth muscles and the dilation of pupils.

類似化合物との比較

Physicochemical Properties

Picrate salts exhibit distinct properties depending on the cationic moiety. For example:

Key Observations :

- This compound likely shares the explosive risk common to picrates but may exhibit higher thermal stability due to the bulky tropine cation .

- Its solubility is expected to exceed that of aromatic amine picrates (e.g., 2-aminopyrimidinium picrate) but remain lower than ammonium picrate due to hydrophobic interactions from the tropane moiety .

Structural and Supramolecular Features

Picrate salts form extensive hydrogen-bonded networks. For instance:

- Ethylenediammonium dipicrate : Forms a 3D framework via N–H⋯O and O–H⋯O bonds .

- Propiverine picrate : Exhibits layered structures stabilized by cation-anion interactions .

- This compound : Likely adopts a similar architecture, with tropine’s hydroxyl and amine groups participating in N–H⋯O and O–H⋯O bonds with the picrate anion .

Pharmacological and Toxicological Profiles

- Ammonium picrate : Rapidly dissociates into the picrate anion in vivo, causing systemic toxicity comparable to picric acid (e.g., hemoglobinuria, renal damage) .

- Scopine picrate : Demonstrates stability under acidic conditions, unlike tropine derivatives, suggesting structural nuances influence bioavailability .

Analytical Detection Methods

- Fluorescence quenching : Picrate anions quench luminescence in triphenylamine sensors with binding constants up to 10⁶ M⁻¹, a method applicable to this compound detection .

- Chromatography : Reverse-phase HPLC methods validated for picric acid (LOD: 0.1 ppm) could be adapted for this compound analysis .

Q & A

Basic: What are the established methods for synthesizing and characterizing tropine picrate in academic research?

Answer: this compound is synthesized by reacting tropine (a tropane alkaloid) with picric acid (2,4,6-trinitrophenol) under controlled conditions. Key steps include:

- Neutralization reaction : Mixing equimolar amounts of tropine and picric acid in ethanol, followed by crystallization .

- Characterization :

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

Answer: Contradictions in stability studies often arise from differences in experimental parameters. A systematic approach includes:

- Controlled variable testing : Compare degradation rates under humidity, temperature, and light exposure using HPLC or mass spectrometry .

- Statistical analysis : Apply ANOVA to assess significance of observed differences (e.g., picrate’s sensitivity to moisture vs. thermal decomposition) .

- Cross-validation : Replicate conflicting studies with standardized protocols (e.g., ISO guidelines for explosive materials) .

Basic: Which analytical techniques are most effective for quantifying this compound in complex matrices?

Answer:

- Fluorescence spectroscopy : Utilizes probes like naphthalimide derivatives for selective picrate detection (limit of detection: ~5.8 × 10⁻⁷ M) .

- Enzymatic assays : Measure competitive binding with proteins (e.g., creatinine amidohydrolase) via kinetic studies .

- Chromatography : Reverse-phase HPLC with UV detection at 380 nm (picrate’s λmax) .

Advanced: How to design a PICOT-based study to investigate this compound’s mitochondrial uncoupling effects?

Answer: Apply the PICOT framework:

- Population (P) : Isolated rat liver mitochondria .

- Intervention (I) : this compound exposure (0.1–10 μM).

- Comparison (C) : Dinitrophenol (classical uncoupler) .

- Outcome (O) : Oxygen consumption rate (OCR) via Clark electrode; ATP synthesis inhibition .

- Time (T) : Acute (5–30 min) vs. prolonged (24 hr) exposure .

Methodology : Use submitochondrial particles to bypass membrane permeability limitations .

Basic: What are the key applications of this compound in materials science research?

Answer:

- Crystal engineering : Forms charge-transfer complexes with alkali metals for optoelectronic studies .

- Explosive analogs : Models detonation kinetics due to picrate’s shock sensitivity (requires desensitization with >10% water) .

- Counter-ion versatility : Stabilizes cationic complexes in supramolecular chemistry .

Advanced: How can thermodynamic discrepancies in this compound’s solubility data be addressed?

Answer:

- Multi-method validation : Compare solubility in polar vs. non-polar solvents using gravimetry, spectroscopy, and computational models (e.g., COSMO-RS) .

- Error source analysis : Identify confounding factors (e.g., picrate’s hygroscopicity) via controlled humidity chambers .

- Meta-analysis : Aggregate published data (e.g., logP values) to calculate weighted averages and confidence intervals .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Explosion prevention : Store in hydrated form (>10% water) and avoid dry grinding .

- Toxicity mitigation : Use fume hoods for aerosol prevention; employ PPE (gloves, goggles) .

- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Advanced: What strategies optimize this compound’s use as a fluorescent probe in biological imaging?

Answer:

- Derivatization : Modify tropine’s tertiary amine to enhance picrate’s quantum yield (e.g., alkylation or conjugation with fluorophores) .

- Selectivity testing : Screen against common biological anions (e.g., Cl⁻, PO₄³⁻) to minimize interference .

- In vivo validation : Use confocal microscopy to track picrate distribution in model organisms (e.g., C. elegans) .

Basic: How does this compound’s reactivity compare to other picrate salts in acid-base studies?

Answer:

- pKa analysis : this compound’s basicity (tropine: pKa ~9.7) contrasts with picric acid’s acidity (pKa ~0.3), enabling pH-dependent solubility shifts .

- Comparative reactivity : Alkali picrates (e.g., sodium picrate) are less explosive but more hygroscopic than this compound .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Answer:

- Molecular docking : Simulate binding to acetylcholine esterase (PDB ID: 1ACJ) using AutoDock Vina .

- MD simulations : Analyze stability of tropine-picrate complexes in lipid bilayers (GROMACS/NAMD) .

- QSAR models : Corrate structural descriptors (e.g., logP, polar surface area) with uncoupling efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。